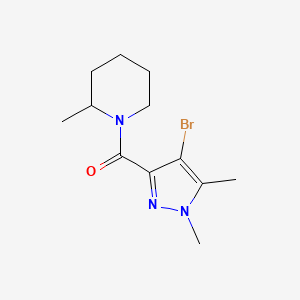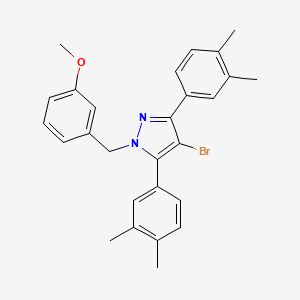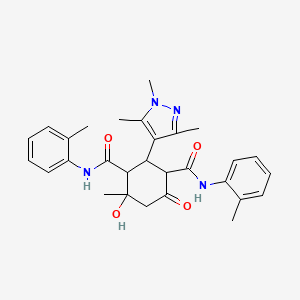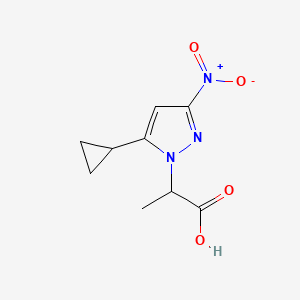
3,5-bis(1,5-dimethylpyrazol-4-yl)-1-(3-fluorophenyl)-4-methylpyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3,5-bis(1,5-dimethylpyrazol-4-yl)-1-(3-fluorophenyl)-4-methylpyrazole” is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound features multiple pyrazole rings and a fluorophenyl group, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3,5-bis(1,5-dimethylpyrazol-4-yl)-1-(3-fluorophenyl)-4-methylpyrazole” typically involves multi-step organic reactions. A common approach might include:
Formation of Pyrazole Rings: Starting with the synthesis of 1,5-dimethylpyrazole through the reaction of hydrazine with acetylacetone.
Coupling Reactions: The pyrazole rings are then coupled with a fluorophenyl precursor using a suitable catalyst under controlled conditions.
Final Assembly: The final step involves the assembly of the pyrazole rings and the fluorophenyl group to form the target compound.
Industrial Production Methods
Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups attached to the pyrazole rings.
Reduction: Reduction reactions could target the fluorophenyl group or the pyrazole rings.
Substitution: The fluorine atom in the fluorophenyl group can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could result in various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in coordination chemistry, forming complexes with transition metals.
Material Science:
Biology
Pharmacology: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Biochemistry: Used as a probe to study enzyme interactions or as a building block for more complex bioactive molecules.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry
Agriculture: Possible use as a pesticide or herbicide due to its unique chemical properties.
Manufacturing: Utilized in the synthesis of specialty chemicals or advanced materials.
Mechanism of Action
The mechanism of action of “3,5-bis(1,5-dimethylpyrazol-4-yl)-1-(3-fluorophenyl)-4-methylpyrazole” would depend on its specific application. For example, in a biological context, it might interact with specific enzymes or receptors, modulating their activity. The fluorophenyl group could enhance binding affinity to certain molecular targets, while the pyrazole rings might contribute to the overall stability and reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
3,5-dimethylpyrazole: A simpler pyrazole derivative with fewer substituents.
1-(3-fluorophenyl)-3-methylpyrazole: A related compound with a similar fluorophenyl group but different substitution pattern.
Uniqueness
“3,5-bis(1,5-dimethylpyrazol-4-yl)-1-(3-fluorophenyl)-4-methylpyrazole” is unique due to its multiple pyrazole rings and the presence of a fluorophenyl group. This combination of structural features may impart distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C20H21FN6 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
3,5-bis(1,5-dimethylpyrazol-4-yl)-1-(3-fluorophenyl)-4-methylpyrazole |
InChI |
InChI=1S/C20H21FN6/c1-12-19(17-10-22-25(4)13(17)2)24-27(16-8-6-7-15(21)9-16)20(12)18-11-23-26(5)14(18)3/h6-11H,1-5H3 |
InChI Key |
XXFNLCGLWLKXAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=C(N(N=C2)C)C)C3=CC(=CC=C3)F)C4=C(N(N=C4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-{(E)-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}propanehydrazide](/img/structure/B10912492.png)
![N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10912495.png)



![2-({4-allyl-5-[(4-chloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-[(2-hydroxy-1-naphthyl)methylene]propanohydrazide](/img/structure/B10912516.png)
![2-{(E)-[2-(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)hydrazinylidene]methyl}-4-nitrophenol](/img/structure/B10912520.png)
![6-cyclopropyl-1-propyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10912521.png)
![N'-[(3E)-1-(3-cyanopropyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyrazine-2-carbohydrazide](/img/structure/B10912527.png)

![(5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-yl)methanol](/img/structure/B10912548.png)

![methyl 4-{[4-bromo-3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]methyl}benzoate](/img/structure/B10912563.png)

